molecular formula C23H18N2O2 B1209515 Isofezolac CAS No. 50270-33-2

Isofezolac

Cat. No. B1209515
CAS RN: 50270-33-2
M. Wt: 354.4 g/mol
InChI Key: LZRDDINFIHUVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isofezolac is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Bioavailability Studies

Isofezolac, a non-steroid anti-inflammatory drug, has been studied for its bioavailability. Rocher, Henry, and Flouvat (1984) investigated its bioavailability both alone and in combination with aspirin or antacid in healthy volunteers. The study found that the bioavailability of isofezolac was not significantly modified in these combinations, despite slight decreases in plasma levels when paired with aspirin. The research highlighted that aluminum phosphate did not affect isofezolac's availability, and the drug demonstrated high plasma protein binding (99%) (Rocher, Henry, & Flouvat, 1984).

Pharmacokinetic Studies

Isofezolac's pharmacokinetics have been explored in the context of interaction with other drugs. Bannier et al. (2004) conducted a study focusing on the interaction between isofezolac and probenecid. The research demonstrated that co-administration of probenecid increased the maximum plasma concentration and the area under the curve (AUC) of isofezolac, suggesting a significant pharmacokinetic interaction between these drugs (Bannier et al., 2004).

Analytical Method Development

A specific high-performance liquid chromatography assay for isofezolac in plasma and urine has been developed, providing a method for precise drug quantification in biological fluids. This assay, designed by Bannier and Brazier (1980), offered a sensitive and specific way to measure isofezolac for pharmacokinetic studies (Bannier & Brazier, 1980).

Applications in Cancer Research

Isoxazole derivatives, a category to which isofezolac belongs, have been investigated for their potential in cancer treatment. Ananda et al. (2016) synthesized isoxazole derivatives and tested their antiproliferative properties in cancer cell lines. Their findings indicated that these compounds, including isofezolac derivatives, could be promising in the treatment of breast cancer, highlighting the potential application of isofezolac in oncology research (Ananda, S. S. Kumar, Hegde, & Rangappa, 2016).

properties

CAS RN

50270-33-2

Product Name

Isofezolac

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

2-(2,4,5-triphenylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C23H18N2O2/c26-21(27)16-20-22(17-10-4-1-5-11-17)23(18-12-6-2-7-13-18)24-25(20)19-14-8-3-9-15-19/h1-15H,16H2,(H,26,27)

InChI Key

LZRDDINFIHUVCX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O

melting_point

200.0 °C

Other CAS RN

50270-33-2

synonyms

isofezolac
LM 22102
LM-22102

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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